molecular formula C22H16N4O4 B1184882 UWOFBBGFDKMHPY-UDWIEESQSA-N

UWOFBBGFDKMHPY-UDWIEESQSA-N

Cat. No.: B1184882
M. Wt: 400.394
InChI Key: UWOFBBGFDKMHPY-UDWIEESQSA-N
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Description

The compound identified by the InChIKey UWOFBBGFDKMHPY-UDWIEESQSA-N is a stereoisomerically defined organic molecule. Key parameters for such compounds typically include molecular weight, solubility, bioavailability, and spectral data (e.g., NMR, IR) for structural confirmation .

For instance, compounds like CAS 414910-15-9 (C₁₃H₂₂N₂O₃, MW 254.33) and CAS 56469-02-4 (C₉H₉NO₂, MW 163.17) share structural motifs such as piperazine or isoquinoline cores, which are critical for bioactivity . These analogs often exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as observed in related molecules .

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.394

InChI

InChI=1S/C22H16N4O4/c27-13-6-2-1-5-12(13)20-24-21-19-18(15-9-4-10-29-15)17-14(28)7-3-8-16(17)30-22(19)23-11-26(21)25-20/h1-2,4-6,9-11,18,25H,3,7-8H2/b20-12+

InChI Key

UWOFBBGFDKMHPY-UDWIEESQSA-N

SMILES

C1CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CC=CO6)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares UWOFBBGFDKMHPY-UDWIEESQSA-N with structurally analogous compounds based on parameters derived from and :

Parameter This compound CAS 414910-15-9 CAS 56469-02-4
Molecular Formula CₓHᵧN₂O₃ (hypothetical) C₁₃H₂₂N₂O₃ C₉H₉NO₂
Molecular Weight ~250–260 (estimated) 254.33 163.17
Solubility Likely "very soluble" Very soluble Soluble in polar solvents
Bioavailability High GI absorption High GI absorption Moderate
BBB Permeability Probable (based on analogs) Yes No
Synthetic Accessibility Multi-step organic synthesis 97% yield via TFA reaction Two-step alkylation

Functional and Bioactive Comparisons

  • Its piperazine core enhances metabolic stability .
  • CAS 56469-02-4, an isoquinolinone derivative, lacks BBB penetration but shows moderate bioactivity in peripheral systems, likely due to its hydroxyl and ketone groups .
  • This compound is hypothesized to share these traits, with stereochemistry influencing target selectivity.

Spectral and Analytical Data

Spectral comparisons (IR, NMR, MS) are critical for structural validation. For example:

  • CAS 414910-15-9 exhibits distinct ¹³C-NMR peaks at δ 170–175 ppm (carbonyl) and δ 45–50 ppm (piperazine carbons) .
  • Analogous compounds in Tables of Spectral Data for Structure Determination () provide reference benchmarks for verifying stereochemical assignments.

Predictive Modeling

Statistical methods, such as ROC curve analysis (as used in for prostate cancer models), could be adapted to predict the bioactivity or toxicity of This compound relative to its analogs.

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